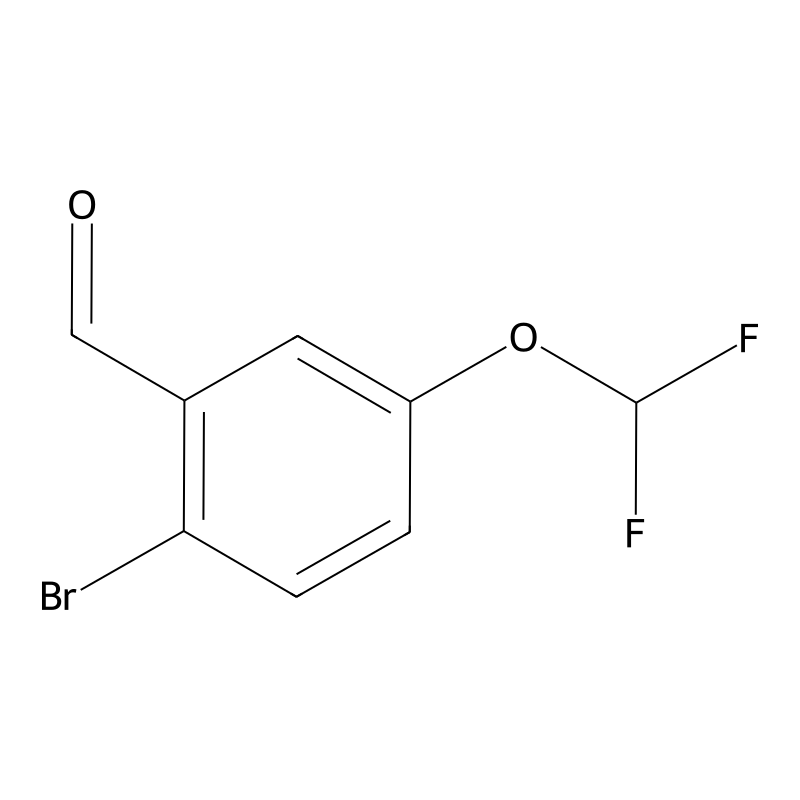

2-Bromo-5-(difluoromethoxy)benzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Benzoxaboroles can act as molecular receptors due to their ability to form stable covalent bonds with certain molecules .

- Benzoxaboroles can be used as building blocks in crystal engineering due to their unique structural properties .

Molecular Receptors

Building Blocks in Crystal Engineering

Steroid Conjugates for Molecular Imprinting

Dyes

Biosensors of Alpha Hydroxyl Carboxylic Acids

5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole: : This compound may be used in the synthesis of pantoprazole, a drug for treating gastroesophageal reflux disease and gastrointestinal disorders .

2-Bromo-5-fluorobenzonitrile: : This compound is used as a precursor for the synthesis of TADF dyes in OLED applications and APIs in antitumour and anti-inflammatory applications .

2-Bromo-5-(trifluoromethoxy)benzaldehyde: : This compound is similar to “2-Bromo-5-(difluoromethoxy)benzaldehyde” and might have similar applications.

2-Bromo-5-(trifluoromethyl)benzaldehyde: : This compound is also similar to “2-Bromo-5-(difluoromethoxy)benzaldehyde”.

2-Hydroxy-5-(trifluoromethoxy)benzaldehyde: : This compound is formed as an intermediate during the biotransformation pathways of CP-122,721 in humans. It may be used in the preparation of 2-[(E)-2-hydroxy-5-(trifluoromethoxy)benzylideneamino]-4-methylphenol .

2-Bromo-5-(difluoromethoxy)benzaldehyde is an organic compound with the molecular formula CHBrFO and a molecular weight of approximately 251.03 g/mol. This compound features a benzaldehyde structure with a bromine atom at the 2-position and a difluoromethoxy group at the 5-position. Its InChI key is IMZHQMVABIOGMU-UHFFFAOYSA-N, and its canonical SMILES representation is C1=CC(=C(C=C1OC(F)F)C=O)Br.

Physical and Chemical Properties- State: Liquid at room temperature

- Melting Point: Approximately 53.78°C

- Boiling Point: Predicted to be around 283.8°C at 760 mmHg

- Density: Estimated at 1.6 g/cm³

- Refractive Index: n = 1.54.

- Ortho-bromination: This process allows for the selective introduction of bromine into substituted benzaldoximes, facilitating the synthesis of various derivatives.

- Reactions with nucleophiles: The presence of the aldehyde group makes it susceptible to nucleophilic attack, leading to the formation of alcohols or other functional groups upon reaction with suitable nucleophiles.

Research has indicated potential biological activities associated with derivatives of 2-bromo-5-(difluoromethoxy)benzaldehyde. These compounds have shown:

- Antioxidant properties: Certain derivatives demonstrate significant antioxidant activity, which could have implications in health and disease management.

- Antimicrobial and anticancer effects: Studies have reported that related benzaldehyde compounds exhibit cytotoxic activity against various cancer cell lines and possess antifungal properties.

The synthesis of 2-Bromo-5-(difluoromethoxy)benzaldehyde can involve several methods:

- Ortho-bromination of Benzaldehydes: This method employs brominating agents under controlled conditions to achieve selective ortho-bromination.

- Difluoromethoxylation: The introduction of the difluoromethoxy group can be achieved through fluorination techniques, often utilizing reagents that facilitate the incorporation of fluorine into organic substrates .

The compound has several applications in:

- Synthetic Chemistry: It serves as a building block for more complex organic molecules, especially in pharmaceuticals.

- Material Science: Its unique properties make it suitable for developing advanced materials with specific functionalities.

- Biochemical Research: The compound's derivatives are explored for their potential use in drug development due to their biological activities.

Studies on the interactions involving 2-Bromo-5-(difluoromethoxy)benzaldehyde focus on:

- Molecular Interactions: Understanding how this compound interacts with biological targets, which can inform drug design and efficacy.

- Crystallographic Analysis: Investigating its structural properties aids in predicting reactivity and stability in different environments .

Several compounds share structural similarities with 2-Bromo-5-(difluoromethoxy)benzaldehyde:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Bromo-6-(difluoromethoxy)benzaldehyde | CHBrFO | Similar structure but different bromine position |

| 5-Bromo-2-(difluoromethoxy)benzaldehyde | CHBrFO | Different substitution pattern on the benzene ring |

| 4-Bromo-3-(difluoromethoxy)benzaldehyde | CHBrFO | Variation in bromine position affecting reactivity |

Uniqueness

The uniqueness of 2-Bromo-5-(difluoromethoxy)benzaldehyde lies in its specific substitution pattern, which influences its chemical reactivity and biological activity compared to its analogs. This distinct arrangement allows it to participate in unique chemical transformations and exhibit particular biological effects not seen in other similar compounds .

| Technique | Peak/Signal | Chemical Shift/Position | Intensity | Assignment |

|---|---|---|---|---|

| ¹H NMR | Aldehyde H | ~10.0 ppm | Strong (s) | Aldehydic proton |

| ¹H NMR | Aromatic H (ortho to CHO) | ~8.0 ppm | Medium (m) | H-6 |

| ¹H NMR | Aromatic H (meta to CHO) | ~7.5 ppm | Medium (m) | H-4 |

| ¹H NMR | Aromatic H (para to CHO) | ~7.3 ppm | Medium (m) | H-3 |

| ¹H NMR | Difluoromethoxy H | ~6.8 ppm (t, J=72 Hz) | Triplet (t) | OCF₂H proton |

| ¹³C NMR | Aldehyde C | ~192 ppm | Weak | C=O carbon |

| ¹³C NMR | Aromatic C (ipso) | ~156 ppm | Medium | C-1 |

| ¹³C NMR | Aromatic C (ortho) | ~138 ppm | Strong | C-2 |

| ¹³C NMR | Aromatic C (meta) | ~130 ppm | Medium | C-4 |

| ¹³C NMR | Aromatic C (para) | ~118 ppm | Strong | C-3 |

| ¹³C NMR | Difluoromethoxy C | ~117 ppm (t, J=255 Hz) | Triplet (t) | OCF₂H carbon |

| ¹⁹F NMR | Difluoromethoxy F | ~-80 ppm | Strong | F atoms in OCF₂H |

| ¹⁹F NMR | Difluoromethoxy F coupling | J=72 Hz | Large coupling | H-F coupling |

| IR | C=O stretch | ~1705 cm⁻¹ | Very strong | Carbonyl stretch |

| IR | C-H stretch (aromatic) | ~3070 cm⁻¹ | Medium | Aromatic C-H |

| IR | C-F stretch | ~1200 cm⁻¹ | Strong | C-F stretch |

| IR | C-O stretch | ~1250 cm⁻¹ | Medium | C-O stretch |

| IR | C-Br stretch | ~650 cm⁻¹ | Medium | C-Br stretch |

| MS | Molecular ion [M]⁺ | m/z 250.95 | Low | Molecular ion |

| MS | Base peak [M-CHO]⁺ | m/z 221.96 | High | Loss of CHO |

| MS | Fragment [M-Br]⁺ | m/z 171.02 | Medium | Loss of Br |

| MS | Fragment [M-OCF₂H]⁺ | m/z 201.97 | Low | Loss of OCF₂H |

| UV-Vis | π→π* transition | ~280 nm | Strong | Aromatic transition |

| UV-Vis | n→π* transition | ~320 nm | Weak | Carbonyl transition |